molecular formula C23H27N3O3S B15073417 beta-Glucuronidase-IN-1

beta-Glucuronidase-IN-1

Cat. No.: B15073417
M. Wt: 425.5 g/mol
InChI Key: PSKUPWXOVUAUJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta-Glucuronidase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This step often involves reactions such as halogenation, nitration, and sulfonation.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Key considerations in industrial production include:

    Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Beta-Glucuronidase-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often to modify the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, nitrates, and sulfonates are frequently used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.

Comparison with Similar Compounds

Beta-Glucuronidase-IN-1 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:

    Beta-Glucuronidase-IN-2: Another inhibitor with a different core structure but similar inhibitory activity.

    Beta-Glucuronidase-IN-3: A less potent inhibitor with a broader range of activity against other glycosidases.

    Beta-Glucuronidase-IN-4: A compound with similar potency but different pharmacokinetic properties.

These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.

Properties

Molecular Formula

C23H27N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

1-[(6,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-ethoxyphenyl)-1-(2-hydroxyethyl)thiourea

InChI

InChI=1S/C23H27N3O3S/c1-4-29-20-7-5-19(6-8-20)24-23(30)26(9-10-27)14-18-13-17-12-15(2)11-16(3)21(17)25-22(18)28/h5-8,11-13,27H,4,9-10,14H2,1-3H3,(H,24,30)(H,25,28)

InChI Key

PSKUPWXOVUAUJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N(CCO)CC2=CC3=CC(=CC(=C3NC2=O)C)C

Origin of Product

United States

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